Gdc-0077

Catalog No.
S528759
CAS No.
2060571-02-8
M.F
C18H19F2N5O4
M. Wt
407.3778
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc-0077

CAS Number

2060571-02-8

Product Name

Gdc-0077

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.3778

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N

SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Solubility

Soluble in DMSO

Synonyms

GDC-0077; GDC 0077; GDC0077; inavolisibum

Description

The exact mass of the compound Gdc-0077 is 407.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: GDC-0077 was discovered by researchers at Genentech through a process of structure-based design [].
  • Significance: GDC-0077 represents a novel approach to targeting PIK3CA mutations, a common driver of breast cancer. Unlike other PI3K inhibitors, GDC-0077 not only inhibits the activity of the mutant PI3Kα protein but also triggers its degradation [, ]. This dual action may lead to more effective and long-lasting tumor suppression [, ].

Molecular Structure Analysis

The detailed structure of GDC-0077 is not publicly available. However, scientific publications describe it as a small molecule specifically designed to interact with the binding pocket of the mutant PI3Kα protein []. This specific interaction allows GDC-0077 to achieve high selectivity for the mutant form over wild-type PI3Kα, potentially reducing side effects [].


Chemical Reactions Analysis

The specific synthesis of GDC-0077 is not available in the public domain due to potential commercial confidentiality. However, research suggests it likely involves multiple steps of organic synthesis to create the complex structure required for binding to the PI3Kα protein [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of GDC-0077, such as melting point, boiling point, and solubility, are not publicly available. This information is likely proprietary to the developers (Genentech) [].

GDC-0077 acts through a unique dual mechanism:

  • Inhibition: GDC-0077 binds directly to the ATP-binding pocket of the mutant PI3Kα protein, blocking its enzymatic activity and thereby inhibiting the PI3K signaling pathway crucial for tumor cell growth and survival [, ].
  • Degradation: Binding of GDC-0077 triggers the cellular machinery to degrade the mutant PI3Kα protein. This eliminates the mutant protein altogether, leading to a more sustained suppression of the PI3K pathway compared to simple inhibition [, ].

Mechanism of Action

GDC-0077 acts by binding to the ATP binding site of PI3Kα, thereby inhibiting its activity. PI3Kα plays a crucial role in a signaling cascade that regulates various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting PI3Kα, GDC-0077 disrupts these pathways, potentially leading to the death of cancer cells [].

Uniquely, GDC-0077 exhibits an additional mechanism of action beyond simple inhibition. Studies have shown that it can also induce the degradation of mutant PI3Kα protein. This targeted degradation offers a potential advantage over traditional inhibitors, as it eliminates the mutant protein altogether, leading to more prolonged suppression of the signaling pathway [].

Selectivity for Mutant PI3Kα

A significant aspect of GDC-0077 research is its selectivity for mutant PI3Kα. Mutations in the PIK3CA gene, which encodes PI3Kα, are frequently observed in various cancers, including breast cancer. GDC-0077 demonstrates a high degree of selectivity for mutant PI3Kα compared to the wild-type protein. This selectivity may lead to reduced side effects associated with targeting healthy cells with functional PI3Kα [].

Clinical Trials

GDC-0077 is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types. These trials primarily focus on breast cancer, particularly hormone receptor-positive, HER2-negative (HR+/HER2-) metastatic breast cancer with PIK3CA mutations [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Exact Mass

407.1405

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Dates

Modify: 2023-08-15

Explore Compound Types